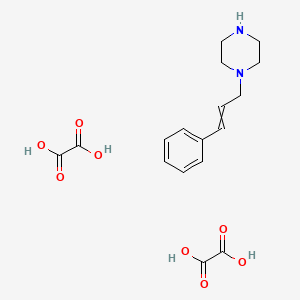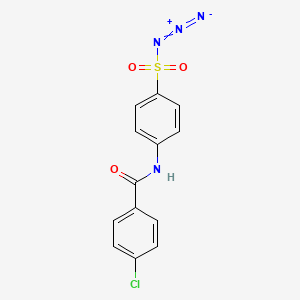
4-Heptyl-1-phenylcyclohexan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptyl-1-phenylcyclohexan-1-OL is an organic compound with the molecular formula C19H30O It is a derivative of cyclohexanol, where the cyclohexane ring is substituted with a phenyl group and a heptyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-1-phenylcyclohexan-1-OL typically involves the alkylation of 1-phenylcyclohexanol with a heptyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 1-phenylcyclohexanol is deprotonated to form an alkoxide, which then attacks the heptyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to isolate the final product.
化学反応の分析
Types of Reactions
4-Heptyl-1-phenylcyclohexan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in toluene.
Major Products Formed
Oxidation: Formation of 4-heptyl-1-phenylcyclohexanone.
Reduction: Formation of 4-heptyl-1-phenylcyclohexane.
Substitution: Formation of 4-heptyl-1-phenylcyclohexyl chloride or bromide.
科学的研究の応用
4-Heptyl-1-phenylcyclohexan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to cell membrane interactions and lipid metabolism due to its amphiphilic nature.
Industry: Used in the formulation of specialty chemicals, including surfactants and lubricants.
作用機序
The mechanism of action of 4-Heptyl-1-phenylcyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The phenyl and heptyl groups can engage in hydrophobic interactions with lipid bilayers, while the hydroxyl group can form hydrogen bonds with polar head groups of lipids. These interactions can influence various cellular processes, including signal transduction and membrane transport.
類似化合物との比較
Similar Compounds
1-Phenylcyclohexanol: Lacks the heptyl chain, making it less hydrophobic.
4-Heptylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties.
1-Phenyl-1-cyclohexene: Contains a double bond in the cyclohexane ring, altering its reactivity.
Uniqueness
4-Heptyl-1-phenylcyclohexan-1-OL is unique due to the presence of both a phenyl group and a heptyl chain, which confer distinct hydrophobic and hydrophilic properties. This dual nature makes it a versatile compound for various applications, particularly in the design of molecules with specific interactions in biological and chemical systems.
特性
CAS番号 |
88069-96-9 |
|---|---|
分子式 |
C19H30O |
分子量 |
274.4 g/mol |
IUPAC名 |
4-heptyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C19H30O/c1-2-3-4-5-7-10-17-13-15-19(20,16-14-17)18-11-8-6-9-12-18/h6,8-9,11-12,17,20H,2-5,7,10,13-16H2,1H3 |
InChIキー |
GLZRDGFQNFQCFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1CCC(CC1)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
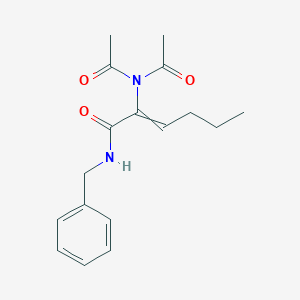
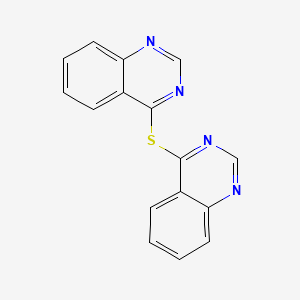

![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
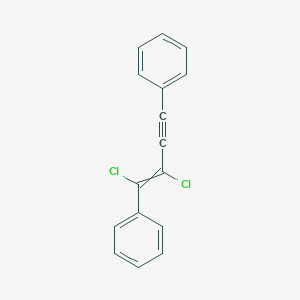

![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
